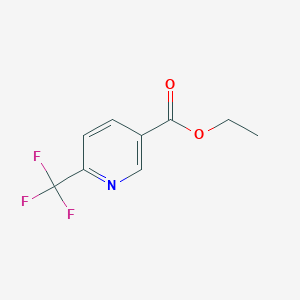

Ethyl 6-(trifluoromethyl)nicotinate

Cat. No. B7768643

Key on ui cas rn:

851070-23-0

M. Wt: 219.16 g/mol

InChI Key: NRFRJTLIEGYCOA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07998985B2

Procedure details

Cool the contents of an inerted reaction vessel containing technical grade 6-trifluoromethyl-nicotinic acid ethyl ester (45.6 moles; 10.00 kg) and tert-butyl methyl ether (71.6 L; 53.0 kg) to 10-15° C., and add the solution into a separate inerted reaction vessel cooled to 5-12° C. containing 3 M methylmagnesium chloride (136.8 moles; 45.6 L; 46.2 kg) and tetrahydrofuran (76.5 L; 68.0 kg). Observe a moderate exotherm during the addition, and maintain the internal reaction temperature between 15-25° C. Confirm that the starting ester is completely consumed by HPLC, and cool the reactor contents to 0-3° C. Add the contents from the reaction vessel slowly to a separate reactor cooled to 0-5° C. containing hydrochloric acid (203 moles; 16.67 L; 20.0 kg) and water (81.0 L, 81.0 kg), and observe gas evolution. Separate the layers and extract the aqueous phase once with tert-butyl methyl ether (59.5 L; 44.0 kg). Combine the organic layers and wash with a 20% sodium chloride solution (189.3 moles; 46.5 L; 55.3 kg). Filter the organic solution, concentrate to approximately 1 volume, and dilute with acetonitrile (31.8 L; 25.0 kg). Concentrate the solution to approximately 1 volume to provide the titled compound as a technical grade oil (7.9 kg; 84.4%, based on HPLC) in acetonitrile. Use the crude material as a solution in acetonitrile without further purification. A pure sample of the product can be obtained by following the procedure given below.

Identifiers

|

REACTION_CXSMILES

|

C(OC(=O)C1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[N:7][CH:6]=1)C.C[Mg]Cl.Cl.[Cl-].[Na+].C[O:23][C:24]([CH3:27])([CH3:26])[CH3:25]>O.O1CCCC1>[F:12][C:11]([F:14])([F:13])[C:8]1[N:7]=[CH:6][C:25]([C:24]([OH:23])([CH3:27])[CH3:26])=[CH:10][CH:9]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C1=CN=C(C=C1)C(F)(F)F)=O

|

|

Name

|

|

|

Quantity

|

71.6 L

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

45.6 L

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Cl

|

|

Name

|

|

|

Quantity

|

76.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

16.67 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

81 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

46.5 L

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

8.5 (± 3.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the contents of an inerted reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add the solution into a separate inerted reaction vessel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Observe a moderate exotherm during the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintain the internal reaction temperature between 15-25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Confirm that the starting ester is completely consumed by HPLC

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool the reactor contents to 0-3° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add the contents from the reaction vessel slowly to a separate reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0-5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the aqueous phase once with tert-butyl methyl ether (59.5 L; 44.0 kg)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the organic solution

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate to approximately 1 volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dilute with acetonitrile (31.8 L; 25.0 kg)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate the solution to approximately 1 volume

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=CC=C(C=N1)C(C)(C)O)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |